- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Cas no 91550-08-2 (Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate)
91550-08-2 structure
Product Name:Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Numéro CAS:91550-08-2
Le MF:C11H19NO3
Mégawatts:213.273463487625
MDL:MFCD11975893
CID:787066
PubChem ID:10465808
Update Time:2025-09-18
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (2S)-
- tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
- (S)-1-Boc-2-acetyl-pyrrolidine
- (S)-TERT-BUTYL 2-ACETYLPYRROLIDINE-1-CARBOXYLATE
- tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate
- BOC-2(S)-acetylpyrrolidine
- NNCPMJHKYIRKSA-VIFPVBQESA-N
- (2S)-1-Boc-2-Acetylpyrrolidine
- 9239AH
- 2alpha-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-2-Acetylpyrrolidine-1-carbox
- 1,1-Dimethylethyl (2S)-2-acetyl-1-pyrrolidinecarboxylate (ACI)
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (S)- (ZCI)
- (S)-2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- 91550-08-2
- AKOS024262187
- (S)-TERT-BUTYL2-ACETYLPYRROLIDINE-1-CARBOXYLATE
- SCHEMBL4070752
- F13091
- AS-47289
- F8880-8998
- MFCD11975893
- CS-0048612
- EN300-225323
- DTXSID60440362
- Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
-
- MDL: MFCD11975893
- Piscine à noyau: 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
- La clé Inchi: NNCPMJHKYIRKSA-VIFPVBQESA-N
- Sourire: C(N1CCC[C@H]1C(=O)C)(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 213.13649347g/mol
- Masse isotopique unique: 213.13649347g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 268
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.6
- Le xlogp3: 1.4
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007050-1g |
(S)-tert-Butyl 2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 1g |
$341.12 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-1g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 1g |
1187.26CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-5g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 5g |
3561.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-25g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 25g |
14247.11CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-500mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 500mg |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-250mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 250mg |
924.37CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-100mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 100mg |
831.08CNY | 2021-05-07 | |
| Chemenu | CM126220-1g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 1g |
$373 | 2021-08-05 | |
| Chemenu | CM126220-5g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 5g |
$1119 | 2021-08-05 | |
| Chemenu | CM126220-1g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95%+ | 1g |
$138 | 2024-07-20 |
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 2 h, -78 °C
Référence
- An intramolecular Tsuji-Trost reaction based approach to the synthesis of 6-methylene indolizidines, Tetrahedron Letters, 2011, 52(38), 4878-4881
Méthode de production 3
Conditions de réaction
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
Référence
- 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors, Bioorganic & Medicinal Chemistry, 2002, 10(7), 2199-2206
Méthode de production 4
Conditions de réaction
Référence
- Fragment-based synthesis and SAR of modified FKBP ligands: influence of different linking on binding affinity, ChemMedChem, 2007, 2(7), 1054-1070
Méthode de production 5
Conditions de réaction
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 0 °C
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Référence
- Peptidomimetic catalysts as chemical probes of weak intermolecular forces: an insight into The N-H···Cl-C H-bonding interaction, ChemRxiv, 2023, 1, 1-17
Méthode de production 6
Conditions de réaction
1.1 Solvents: Dimethylformamide , Dichloromethane ; 22 h, rt
2.1 Solvents: Tetrahydrofuran ; 4.5 h
2.1 Solvents: Tetrahydrofuran ; 4.5 h
Référence
- Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine, Huaxue Shiji, 2016, 38(5), 414-418
Méthode de production 7
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 4.5 h
Référence
- Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine, Huaxue Shiji, 2016, 38(5), 414-418
Méthode de production 8
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; -10 °C; 1 h, -10 °C; 16 h, rt
Référence
- Studies on Pumiliotoxin A Alkaloids: An Approach to Preparing the Indolizidinic Core by Intramolecular Diastereoselective N-Heterocyclic Carbene Catalyzed Benzoin Reaction, European Journal of Organic Chemistry, 2016, 2016(11), 1972-1976
Méthode de production 9
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; rt → -65 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane ; 30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
Référence
- Ketopyrrolidines and ketoazetidines as potent dipeptidyl peptidase IV (DPP IV) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5579-5583
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Cuprous iodide Solvents: Diethyl ether , Tetrahydrofuran
Référence
- α-Amino ketones derived from L-proline, as precursors for isomitosanes and mitosenes, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(2), 64-72
Méthode de production 11
Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Pyridine
1.2 Reagents: Pyridine , N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine , N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
Référence
- Stereoelectronic requirements of palladium(0)-catalyzed cyclization. A synthesis of allo-pumiliotoxin 339B, Journal of the American Chemical Society, 1989, 111(13), 4988-90
Méthode de production 12
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 15 min, rt; 15 h, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Méthode de production 13
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Triethylamine ; overnight, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Efficient analysis of 2-acetyl-1-pyrroline in foods using a novel derivatization strategy and LC-MS/MS, Journal of Agricultural and Food Chemistry, 2019, 67(10), 3046-3054
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Raw materials
- 1-Pyrrolidinecarboxylic acid, 2-[(2-pyridinylthio)carbonyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
- N,O-Dimethylhydroxylamine
- Boc-L-Pro-OH
- Methyllithium (1.6M in Diethyl Ether)
- Methylmagnesium Chloride (3M in THF)
- N,O-Dimethylhydroxylamine hydrochloride
- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
- tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate
- (R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Preparation Products
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Numéro de commande:A1045434
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:19
Prix ($):301.0/1052.0
Courriel:sales@amadischem.com
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Littérature connexe
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Pureté:99%/99%
Quantité:5g/25g
Prix ($):301.0/1052.0